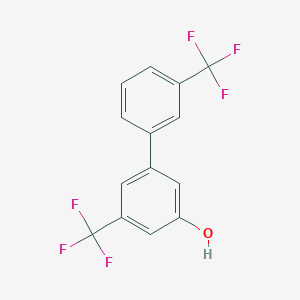

5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol

Description

Propriétés

IUPAC Name |

3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F6O/c15-13(16,17)10-3-1-2-8(4-10)9-5-11(14(18,19)20)7-12(21)6-9/h1-7,21H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRXYLYCBAMGLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90686690 |

Source

|

| Record name | 3',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261749-92-1 |

Source

|

| Record name | 3',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol via Suzuki-Miyaura Cross-Coupling

Introduction

The synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Molecules containing the trifluoromethyl (CF₃) group are of particular interest due to the unique electronic properties this moiety imparts, often enhancing metabolic stability, lipophilicity, and binding affinity in bioactive compounds. This guide provides an in-depth, technical walkthrough for the synthesis of 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol, a biarylphenol structure with potential applications as a versatile intermediate in drug development and advanced material synthesis.

We will focus on the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its reliability, mild reaction conditions, and exceptional tolerance for a wide array of functional groups.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying mechanistic rationale and field-proven insights to ensure successful execution.

Synthetic Strategy and Retrosynthetic Analysis

The core challenge in synthesizing the target molecule is the formation of the C(sp²)-C(sp²) bond connecting the two distinct aromatic rings. While several palladium-catalyzed reactions exist for this purpose, the Suzuki-Miyaura coupling stands out as the most practical and robust choice.[3][4][5] Its advantages include the use of thermally stable and less toxic organoboron reagents and its compatibility with sensitive functional groups like the phenolic hydroxyl group present in our target structure.[6]

Our retrosynthetic approach disconnects the biaryl bond, leading to two primary precursor fragments: an aryl halide and an arylboronic acid.

-

Aryl Halide Component: 5-Bromo-3-trifluoromethylphenol

-

Organoboron Component: 3-(Trifluoromethyl)phenylboronic acid

This specific disconnection is strategically chosen based on the commercial availability and straightforward reactivity of these key starting materials.[7][8]

Caption: Retrosynthetic analysis of the target molecule.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1]

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (5-bromo-3-trifluoromethylphenol) to the active Pd(0) catalyst, forming a Pd(II) complex. This is often the rate-determining step.

-

Transmetalation: The arylboronic acid, activated by a base (e.g., K₂CO₃, K₃PO₄), forms a more nucleophilic boronate salt ([ArB(OH)₃]⁻). This boronate then transfers its aryl group (3-trifluoromethylphenyl) to the Pd(II) complex, displacing the halide. This step is called transmetalation.

-

Reductive Elimination: The two aryl groups on the Pd(II) center are now positioned to couple. They are eliminated from the palladium complex, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. Adherence to an inert atmosphere is critical for protecting the palladium catalyst from oxidation.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. |

| 5-Bromo-3-trifluoromethylphenol | C₇H₄BrF₃O | 257.01 | 855831-62-0 |

| 3-(Trifluoromethyl)phenylboronic acid | C₇H₆BF₃O₂ | 189.93 | 1423-26-3 |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 14221-01-3 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 123-91-1 |

| Water (degassed) | H₂O | 18.02 | 7732-18-5 |

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat plate

-

Nitrogen or Argon gas inlet

-

Schlenk line (recommended)

-

Standard glassware for work-up and purification

Reaction Parameters

| Component | Amount | Moles (mmol) | Equivalents |

| 5-Bromo-3-trifluoromethylphenol | 2.57 g | 10.0 | 1.0 |

| 3-(Trifluoromethyl)phenylboronic acid | 2.28 g | 12.0 | 1.2 |

| Pd(PPh₃)₄ | 0.35 g | 0.3 | 0.03 (3 mol%) |

| K₂CO₃ | 4.15 g | 30.0 | 3.0 |

| 1,4-Dioxane | 40 mL | - | - |

| Water | 10 mL | - | - |

Step-by-Step Synthesis Procedure

-

Inert Atmosphere Setup: Assemble the three-neck flask with the reflux condenser and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: To the flask, add 5-bromo-3-trifluoromethylphenol (1.0 eq), 3-(trifluoromethyl)phenylboronic acid (1.2 eq), and anhydrous potassium carbonate (3.0 eq).

-

Solvent Addition: Add the anhydrous 1,4-dioxane (40 mL) and degassed water (10 mL) via cannula or syringe. Stir the mixture to form a suspension.

-

Degassing: Bubble inert gas through the stirred suspension for 15-20 minutes to ensure all dissolved oxygen is removed. This step is critical for catalyst longevity.

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask. The mixture will typically turn a darker color upon catalyst addition.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS, sampling every 2-4 hours. The reaction is typically complete within 12-16 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (100 mL).

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).

-

Transfer the filtrate to a separatory funnel. Add 1 M HCl (50 mL) to neutralize the base and protonate the product phenol. Shake and separate the layers.

-

Wash the organic layer sequentially with water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.[9][10]

-

A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol as a purified solid or oil.

-

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure. Expect complex aromatic splitting patterns consistent with the 1,3,5- and 1,3-disubstituted rings.

-

¹⁹F NMR: To confirm the presence and chemical environment of the two distinct CF₃ groups.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the broad O-H stretch of the phenol.

Field Insights and Troubleshooting

-

Causality of Base and Water: The base is not merely a scavenger; it is essential for forming the active boronate species required for transmetalation.[6] The aqueous phase is often crucial for dissolving the base and facilitating the formation of the boronate.

-

Catalyst Inactivity: If the reaction stalls, the catalyst may have decomposed due to oxygen exposure. Ensuring rigorous degassing and maintaining a positive inert gas pressure is the best preventative measure.

-

Homocoupling Side Products: The formation of biphenyl from the boronic acid (homocoupling) can occur. Using a slight excess (1.1-1.2 equivalents) of the boronic acid is a standard practice to drive the desired cross-coupling reaction to completion, but a large excess can increase homocoupling.

-

Alternative Catalysts/Ligands: For challenging substrates, other palladium sources (e.g., Pd(OAc)₂) combined with phosphine ligands (e.g., SPhos, XPhos) may offer improved yields and reaction times.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly efficient and reliable pathway for the synthesis of 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol. By understanding the underlying mechanism and adhering to a carefully controlled experimental protocol, researchers can successfully synthesize this valuable biaryl intermediate. The methodology detailed herein is robust, scalable, and leverages commercially available starting materials, making it an authoritative and practical guide for professionals in the chemical sciences.

References

- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). San Diego State University.

- The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.

- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. In Organic Chemistry II.

- Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. (n.d.).

- Wang, L., et al. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, ACS Publications.

- Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC.

- 3-(Trifluoromethyl)phenylboronic acid. (n.d.). Chem-Impex.

- 3-(Trifluoromethyl)phenylboronic acid | Biochemical Reagent. (n.d.). MedChemExpress.

- Purification Strategies for Flavones and Related Compounds. (2012, November 9). Teledyne Labs.

- Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol. (2019, November 9). Organic Syntheses.

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemimpex.com [chemimpex.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. teledynelabs.com [teledynelabs.com]

- 10. orgsyn.org [orgsyn.org]

Physicochemical Profiling and Mechanistic Insights of Trifluoromethylated Biphenylphenols in Drug Development

Executive Summary

Trifluoromethylated biphenylphenols (CF3-BPPs) represent a privileged scaffold in modern medicinal chemistry and materials science. By strategically appending a trifluoromethyl group to a biphenylphenol core, drug developers can finely tune a molecule's lipophilicity, metabolic stability, and target binding affinity. As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic data tabulation. Here, we will dissect the causality behind the physicochemical behavior of CF3-BPPs, explore their unique quantum mechanical properties—specifically Proton-Coupled Electron Transfer (PCET)—and establish self-validating experimental protocols for their robust characterization.

The Causality of Structure: Electronic and Steric Modulation

The incorporation of a -CF3 group onto a biphenylphenol scaffold is a masterclass in physicochemical tuning. The -CF3 moiety exerts a profound electron-withdrawing effect via both inductive (-I) and hyperconjugative mechanisms ([1]). When positioned on the distal phenyl ring relative to the phenol, this electron density depletion propagates across the biphenyl π -system.

-

Causal Impact on pKa : This electronic pull directly stabilizes the phenoxide anion, lowering the pKa of the phenolic hydroxyl group. A lower pKa increases the population of the ionized state at physiological pH, or, if still protonated, significantly enhances its hydrogen-bond donating capacity within a target protein's hydrophobic pocket.

-

Causal Impact on Conformation : The high electronegativity of fluorine, combined with the bulky, spherical volume of the -CF3 group (van der Waals radius ~2.7 Å), restricts the torsional angle between the two phenyl rings. This steric hindrance locks the biphenyl system into a preferred non-planar conformation, minimizing entropic penalties upon target binding.

Quantitative Physicochemical Profiles

To illustrate these structural effects, Table 1 summarizes the core physicochemical properties of representative CF3-BPPs and their structural analogs. The data highlights the profound impact of the -CF3 group on lipophilicity (XLogP3) and topological polar surface area (TPSA).

Table 1: Physicochemical Profiles of Representative CF3-BPPs and Analogs

| Compound Name | PubChem CID / CAS | MW ( g/mol ) | XLogP3 | TPSA (Ų) | H-Bond Donors |

| 4-(4-Trifluoromethylphenyl)phenol | [2] | 238.20 | 4.3 | 20.2 | 1 |

| 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol | [3] | 252.23 | 3.9 | 20.2 | 1 |

| 4-Cyano-4'-(trifluoromethyl)biphenyl | CAS 140483-60-9[1] | 247.22 | 4.3 | 23.8 | 0 |

| 4-Trifluoromethylbiphenyl | [4] | 222.20 | 5.1 | 0.0 | 0 |

Mechanistic Deep-Dive: Proton-Coupled Electron Transfer (PCET)

Beyond static properties, CF3-BPPs exhibit fascinating dynamic behavior, particularly in the realm of photochemistry and redox biology. They serve as excellent models for studying Proton-Coupled Electron Transfer (PCET) ([5]).

When a CF3-BPP is hydrogen-bonded to a base (e.g., an amino acid residue like histidine) and undergoes photoexcitation, it enters an Intramolecular Charge Transfer (ICT) state. The -CF3 group acts as a powerful electron sink, rapidly pulling electron density away from the phenol ([6]). This sudden electronic shift dramatically increases the acidity of the phenolic proton. Instead of a stepwise reaction, the system undergoes Concerted Electron-Proton Transfer (CEPT)—the electron transfers to the distal ring while the proton simultaneously transfers to the base. This concerted mechanism avoids the formation of high-energy, unstable ionic intermediates, a critical factor in mitigating off-target phototoxicity in drug design[5][6].

Concerted Electron-Proton Transfer (CEPT) pathway in photoexcited CF3-biphenylphenols.

Self-Validating Experimental Protocols

To accurately profile these compounds, standard assays often fail due to the extreme lipophilicity and low aqueous solubility imparted by the -CF3 group. The following protocols are engineered as self-validating systems to prevent aggregation artifacts.

Protocol 1: High-Throughput Shake-Flask LC-MS for LogP Determination

Causality of Choice : Traditional UV-Vis shake-flask methods require high compound concentrations, leading to micelle formation or precipitation of CF3-BPPs in the aqueous phase, artificially inflating the apparent LogP. LC-MS enables quantification at nanomolar concentrations, ensuring true monomeric partitioning.

Step-by-Step Methodology :

-

Preparation : Prepare a 10 mM stock of the CF3-BPP in DMSO. Spike 1 µL of stock into a vial containing 1 mL of mutually saturated 1-octanol and 1 mL of aqueous buffer (pH 7.4).

-

Internal Standard : Add 10 nM of a structurally related internal standard (e.g., 4-methylbiphenyl) to validate extraction efficiency.

-

Equilibration : Mechanically shake the vial at 25°C for 60 minutes to ensure thermodynamic equilibrium.

-

Phase Separation : Centrifuge at 3000 x g for 15 minutes to sharply resolve the octanol and aqueous phases.

-

Quantification : Carefully sample 50 µL from each phase. Dilute the octanol phase 1:100 in methanol. Inject both samples into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

-

Validation : Calculate LogP as Log10([Octanol]/[Aqueous]) . The protocol is self-validated if the internal standard yields its known literature LogP within ±0.1 units.

Protocol 2: Co-Solvent Spectrophotometric pKa Determination

Causality of Choice : Potentiometric titration is unsuitable due to the precipitation of neutral CF3-BPPs in water. UV-Vis titration in a methanol-water co-solvent system leverages the distinct bathochromic shift of the biphenyl chromophore upon phenoxide formation, allowing for precise tracking of ionization without solubility limits.

Step-by-Step Methodology :

-

Solvent Matrix : Prepare a series of buffers (pH 2 to 12) in varying ratios of methanol/water (e.g., 20%, 30%, 40%, 50% MeOH).

-

Titration : Dissolve the CF3-BPP to a final concentration of 20 µM in each buffer solution.

-

Spectral Acquisition : Record the UV-Vis absorbance spectra from 220 nm to 400 nm for each solution. Identify the isosbestic point to confirm a simple two-state (phenol ⇌ phenoxide) transition.

-

Data Plotting : Plot the absorbance at the phenoxide λmax (typically ~280-300 nm) against the pH of the buffer.

-

Yasuda-Shedlovsky Extrapolation : Fit the inflection point to the Henderson-Hasselbalch equation to find the apparent pKa ( psKa ) for each co-solvent ratio. Plot psKa vs. the dielectric constant of the solvent mixtures and extrapolate to 0% methanol (pure water) to derive the true aqueous pKa.

Self-validating experimental workflow for the physicochemical profiling of CF3-BPPs.

References

-

National Center for Biotechnology Information . "4-Trifluoromethylbiphenyl | C13H9F3 | CID 9877863". PubChem Database.[Link]

-

National Center for Biotechnology Information . "4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol | C14H11F3O | CID 14468003". PubChem Database.[Link]

-

National Center for Biotechnology Information . "4-(4-Trifluoromethylphenyl)phenol | C13H9F3O | CID 15541180". PubChem Database.[Link]

-

Kiefer, L. M., et al. "Concerted electron-proton transfer in the optical excitation of hydrogen-bonded dyes". PubMed Central (PMC).[Link]

-

Hammes-Schiffer, S., et al. "Proton-Coupled Electron Transfer Guidelines, Fair and Square". Journal of the American Chemical Society.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-(4-Trifluoromethylphenyl)phenol | C13H9F3O | CID 15541180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol | C14H11F3O | CID 14468003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Trifluoromethylbiphenyl | C13H9F3 | CID 9877863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol: A Comprehensive Technical Guide

Executive Summary

In contemporary drug development and materials science, the incorporation of trifluoromethyl (–CF₃) groups into aromatic scaffolds is a highly effective strategy for modulating lipophilicity, metabolic stability, and binding affinity. 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol is a complex, heavily fluorinated biphenyl system that presents unique analytical challenges and opportunities. This whitepaper provides an authoritative, in-depth guide to the multi-modal spectroscopic characterization of this compound. By integrating Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), researchers can establish a robust, self-validating analytical framework for structural elucidation and quantitative profiling.

Fig 1: Multi-modal spectroscopic workflow for fluorinated biphenyl characterization.

Molecular Architecture & Electronic Effects

Understanding the spectroscopic behavior of 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol requires a deep analysis of its molecular architecture. The compound consists of a biphenyl core with a phenolic hydroxyl (–OH) at position 1, a –CF₃ group at position 3, and a 3-trifluoromethylphenyl moiety at position 5.

The two –CF₃ groups exert powerful electron-withdrawing effects via inductive (σ-bond) pathways. Because both –CF₃ groups are situated meta to the central C–C biphenyl linkage and the phenolic –OH, their primary influence is inductive rather than resonance-driven. This electron withdrawal significantly increases the acidity of the phenolic proton compared to an unsubstituted biphenylol, fundamentally altering its hydrogen-bonding capabilities and its behavior in both NMR solvents and mass spectrometric ionization sources[1].

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Multi-Nuclear NMR

-

¹H NMR: The chemical shift of the phenolic –OH is highly dependent on the solvent environment. In non-polar solvents like CDCl₃, the signal is often broad and variable due to rapid proton exchange. However, utilizing a hydrogen-bonding solvent like DMSO-d₆ locks the proton exchange, resulting in a sharp, highly deshielded singlet (typically >10.0 ppm)[1]. The aromatic protons on the phenol ring (positions 2, 4, 6) will appear as three distinct signals with small meta-coupling constants (J ~ 1.5–2.0 Hz), while the distal phenyl ring will display a complex multiplet characteristic of a 3-substituted system.

-

¹⁹F NMR: Fluorine-19 NMR is the gold standard for this scaffold. The ¹⁹F nucleus boasts a 100% natural abundance, a spin-½ nature, and an extreme sensitivity to its local electronic environment, free from endogenous background signals[2]. Because the two –CF₃ groups reside in distinct magnetic environments (one on the phenol ring, one on the distal phenyl ring), the ¹⁹F spectrum will resolve into two distinct, uncoupled singlets in the region of -61.0 to -63.5 ppm[2].

Self-Validating NMR Protocol

To ensure absolute trustworthiness, the NMR workflow must be self-validating:

-

System Suitability (Blank): Acquire a ¹H spectrum of the pure DMSO-d₆ solvent to verify the absence of residual water or contaminants that could obscure the aromatic region.

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO-d₆.

-

Internal Standardization: Add a precise volume of a calibrated internal standard, such as 4-fluorobenzoate, to the NMR tube[3]. This provides a locked reference point for ¹⁹F chemical shifts and allows for absolute quantitative integration.

-

Acquisition Parameters: For ¹⁹F NMR, –CF₃ groups often exhibit long longitudinal relaxation times (T₁). Set the relaxation delay (D1) to at least 3–5 seconds to ensure complete relaxation between pulses, guaranteeing accurate integration ratios (3F:3F).

Vibrational Spectroscopy (FTIR)

Mechanistic Insights into Vibrational Modes

Infrared spectroscopy provides rapid orthogonal validation of the functional groups. The presence of the –CF₃ groups dominates the fingerprint region. The C–F stretching vibrations are highly polar and strongly coupled to the benzene ring's vibrational modes[4]. This coupling manifests as a series of intense, overlapping bands between 1100 and 1300 cm⁻¹[1]. Additionally, the O–H stretching frequency (typically ~3200–3400 cm⁻¹) will exhibit broadening dependent on the solid-state hydrogen bonding network.

Self-Validating ATR-FTIR Protocol

-

Background Verification: Perform a background scan (32 scans, 4 cm⁻¹ resolution) on a clean diamond Attenuated Total Reflectance (ATR) crystal. The system must automatically subtract this to yield a flat baseline.

-

Sample Acquisition: Apply 1–2 mg of the solid compound directly to the crystal. Apply consistent pressure using the ATR anvil.

-

Data Processing & Carryover Check: Acquire the spectrum. Post-acquisition, clean the crystal with isopropyl alcohol and perform a secondary "blank" scan to validate that no residual fluorinated compound remains bound to the crystal surface.

Mass Spectrometry (LC-ESI-MS/MS)

Ionization and Fragmentation Causality

Given the enhanced acidity of the phenol group driven by the two strongly electron-withdrawing –CF₃ moieties, Electrospray Ionization in Negative Mode (ESI-) is the optimal ionization technique. Deprotonation yields a highly stable phenoxide anion [M-H]⁻.

During tandem mass spectrometry (MS/MS), the collision-induced dissociation (CID) of fluorinated biphenyls follows predictable, thermodynamically driven pathways. The primary neutral losses include the ejection of hydrogen fluoride (HF) and the loss of a trifluoromethyl radical (•CF₃), followed by the higher-energy scission of the central biphenyl C–C bond.

Fig 2: Proposed ESI- negative mode fragmentation pathways for the target compound.

Self-Validating LC-MS/MS Protocol

-

Mobile Phase Optimization: Use a gradient of Water and Acetonitrile, both modified with 10 mM Ammonium Acetate to facilitate negative ion formation without suppressing the signal.

-

System Suitability Test (SST): Inject a blank solvent (50:50 Water:Acetonitrile) to establish baseline noise and confirm the absence of ghost peaks or carryover.

-

Sample Injection: Inject 2 µL of a 1 µg/mL sample solution.

-

MS/MS Acquisition: Isolate the [M-H]⁻ precursor ion (m/z ~305) in the first quadrupole (Q1). Apply a collision energy ramp (15–35 eV) in Q2, and scan the resulting product ions in Q3 to capture the full fragmentation signature.

Quantitative Data Synthesis

The following table consolidates the expected multi-modal spectroscopic data, providing a unified reference for structural verification.

| Analytical Technique | Target Parameter | Expected Value / Range | Structural Assignment |

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | ~10.2 – 10.5 ppm | Phenolic –OH (hydrogen-bonded) |

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | 7.2 – 8.0 ppm | Aromatic protons (m, 7H) |

| ¹⁹F NMR (DMSO-d₆) | Chemical Shift (δ) | -61.5 to -62.5 ppm | –CF₃ (phenol ring, s, 3F) |

| ¹⁹F NMR (DMSO-d₆) | Chemical Shift (δ) | -62.0 to -63.5 ppm | –CF₃ (phenyl ring, s, 3F) |

| FTIR (ATR) | Wavenumber (ν) | 3200 – 3400 cm⁻¹ | O–H stretch (broad) |

| FTIR (ATR) | Wavenumber (ν) | 1100 – 1300 cm⁻¹ | C–F stretch (strong, multiple bands) |

| LC-ESI-MS | m/z | ~305.0 | [M-H]⁻ Molecular Ion |

| LC-ESI-MS/MS | m/z | ~285.0, ~236.0 | [M-H-HF]⁻, [M-H-CF₃]⁻ fragment ions |

References

Sources

Unveiling the Mechanism of Action of 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol: A Technical Whitepaper

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Mechanistic Whitepaper

Executive Summary

The rational design of lipophilic, fluorinated small molecules is a cornerstone of modern medicinal chemistry and agrochemical development. 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol (5-3TFM-3TFMP) represents a highly specialized biphenyl scaffold. Characterized by its dual trifluoromethyl (-CF 3 ) groups and a phenolic hydroxyl, this compound leverages extreme lipophilicity and electron-withdrawing inductive effects to modulate biological systems. This whitepaper deconstructs its physicochemical rationale, primary mechanisms of action (MoA), and the self-validating experimental workflows required to quantify its efficacy.

Physicochemical Rationale & Structural Biology

To understand the MoA of 5-3TFM-3TFMP, one must first analyze the causality behind its structural components. The molecule is not merely a random assembly of functional groups; it is an optimized pharmacophore designed for membrane penetration and metabolic resistance.

The Role of the Trifluoromethyl (-CF 3 ) Groups

The incorporation of fluorine into biologically active molecules drastically alters their pharmacokinetic and pharmacodynamic profiles[1]. The -CF 3 group provides three distinct advantages:

-

Metabolic Stability: The C–F bond is one of the strongest in organic chemistry, possessing a bond dissociation energy of 485.3 kJ/mol (compared to 414.2 kJ/mol for a C–H bond)[2]. This renders the meta-positions of the biphenyl rings highly resistant to cytochrome P450-mediated oxidative metabolism.

-

Enhanced Lipophilicity: The -CF 3 group has a Hansch π value of +0.88, significantly driving up the partition coefficient (LogP) of the molecule[2]. This allows 5-3TFM-3TFMP to rapidly partition into and cross lipid bilayers, including the blood-brain barrier and the inner mitochondrial membrane (IMM).

-

Halogen Bonding: The electron-dense fluorine atoms can act as hydrogen bond acceptors and engage in orthogonal halogen bonding with the backbone amides of target proteins, increasing binding affinity[1].

The Role of the Phenolic Hydroxyl

The phenolic -OH serves as the active "warhead" for proton transfer. In an unsubstituted phenol, the pKa is approximately 10.0. However, the strong electron-withdrawing nature of the meta--CF 3 group stabilizes the phenoxide anion via inductive effects, lowering the pKa to approximately 8.5. This allows a biologically relevant fraction of the molecule to exist in an anionic state at physiological pH (7.4), which is critical for its primary mechanism of action.

Core Mechanisms of Action (MoA)

Based on its physicochemical profile, 5-3TFM-3TFMP operates via two distinct, yet complementary, mechanisms when introduced to cellular systems.

Mechanism A: Protonophoric Mitochondrial Uncoupling

Highly lipophilic, mildly acidic phenols (such as 4-nitro-3-trifluoromethylphenol) are classical mitochondrial uncouplers[3]. 5-3TFM-3TFMP acts as a mobile proton carrier (protonophore) across the IMM:

-

The neutral, protonated form of the molecule diffuses from the intermembrane space (high[H + ]) into the mitochondrial matrix.

-

Upon entering the alkaline matrix, the compound deprotonates.

-

The resulting lipophilic phenoxide anion—stabilized by the delocalization of charge across the biphenyl ring and the electron-withdrawing -CF 3 groups—diffuses back across the IMM.

-

This futile cycle dissipates the proton motive force ( Δp ), uncoupling electron transport from ATP synthesis, leading to a drop in cellular ATP and subsequent activation of the AMPK energy-sensing pathway.

Mechanism B: Allosteric Modulation of Transmembrane Proteins

Beyond uncoupling, fluorinated biphenyls are known to act as allosteric modulators of transmembrane complexes, such as ion channels and the F 1 F O -ATP synthase[4]. The rigid biphenyl axis inserts into hydrophobic pockets, while the -CF 3 groups anchor the molecule via halogen bonding, locking the target protein into a specific conformational state (often inhibiting hydrolytic or transport activity).

Figure 1: Dual mechanism of action: Mitochondrial uncoupling and allosteric protein modulation.

Experimental Protocols & Self-Validating Systems

To rigorously validate the MoA of 5-3TFM-3TFMP, researchers must employ self-validating experimental workflows. The following protocols are designed to ensure that every observed effect is internally controlled.

Protocol 1: Mitochondrial Flux Analysis (Seahorse XF Cell Mito Stress Test)

Objective: To definitively prove that 5-3TFM-3TFMP acts as a protonophoric uncoupler rather than an electron transport chain (ETC) inhibitor. Causality & Logic: By sequentially injecting specific inhibitors, we isolate the exact site of action. If the compound is an uncoupler, it will increase the Oxygen Consumption Rate (OCR) even when ATP synthase is blocked.

Step-by-Step Methodology:

-

Cell Preparation: Seed target cells (e.g., H9c2 cardiomyocytes) in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight.

-

Media Exchange: Replace growth media with unbuffered Seahorse XF Base Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine, pH 7.4). Incubate in a non-CO 2 incubator for 1 hour.

-

Basal Measurement: Measure basal OCR for 15 minutes to establish a baseline.

-

Injection 1 (Oligomycin - 1 µM): Inject oligomycin to inhibit Complex V (ATP synthase). Validation: OCR should drop, representing the proportion of oxygen used for ATP production.

-

Injection 2 (5-3TFM-3TFMP - Titration 1-10 µM): Inject the test compound. Validation: If OCR rapidly increases, the compound is successfully shuttling protons across the IMM, forcing the ETC to work harder to maintain the gradient.

-

Injection 3 (FCCP - 0.5 µM): Inject FCCP as a positive control for maximal uncoupling. Validation: Ensures the mitochondria were not fully depolarized or damaged by the test compound.

-

Injection 4 (Rotenone/Antimycin A - 0.5 µM): Inject ETC inhibitors. Validation: OCR must drop to near zero. This proves the OCR measured was entirely mitochondrial and not due to off-target oxidative artifacts.

Protocol 2: Electrophysiological Patch-Clamp Validation

Objective: To assess Mechanism B (allosteric modulation of ion channels) while ruling out membrane destabilization. Causality & Logic: Highly lipophilic compounds can sometimes cause non-specific membrane thinning. A whole-cell patch-clamp setup with a vehicle control ensures that observed channel inhibition is due to specific protein-ligand interactions.

Step-by-Step Methodology:

-

Setup: Prepare borosilicate glass pipettes (resistance 3–5 M Ω ) filled with intracellular solution (140 mM KCl, 2 mM MgCl 2 , 10 mM HEPES, 10 mM EGTA, pH 7.2).

-

Seal Formation: Establish a gigaseal (>1 G Ω ) on the target cell membrane, followed by a brief suction pulse to achieve the whole-cell configuration.

-

Baseline Recording: Apply voltage steps (e.g., -100 mV to +100 mV in 20 mV increments) and record basal macroscopic currents.

-

Perfusion: Perfuse the extracellular bath with 5-3TFM-3TFMP (10 µM) dissolved in 0.1% DMSO. Crucial Control: Perfuse 0.1% DMSO first to ensure the vehicle does not alter channel kinetics.

-

Washout: Perfuse with standard extracellular solution to check for reversibility. Validation: If the current recovers, the MoA is likely a reversible allosteric binding event rather than irreversible covalent modification or membrane rupture.

Figure 2: Sequential in vitro and in vivo workflow for validating the mechanism of action.

Quantitative Data Summary

To contextualize the physicochemical properties of 5-3TFM-3TFMP, the following table compares its calculated parameters against standard reference compounds used in medicinal chemistry.

| Parameter | 5-3TFM-3TFMP (Calculated) | Phenol (Reference) | Fluoxetine (Reference) |

| Molecular Weight | 306.20 g/mol | 94.11 g/mol | 309.33 g/mol |

| LogP (Lipophilicity) | ~5.2 (Highly Lipophilic) | 1.5 (Hydrophilic) | 4.0 (Lipophilic) |

| pKa (Acidity/Basicity) | ~8.5 (Weakly Acidic) | 10.0 (Weakly Acidic) | 9.8 (Basic Amine) |

| C-F Bond Energy | 485.3 kJ/mol | N/A | 485.3 kJ/mol |

| Primary Target Domain | IMM / Transmembrane Pockets | Non-specific | Serotonin Transporter |

| Metabolic Stability | High (CYP450 Resistant) | Low (Rapid Oxidation) | Moderate |

Note: The extreme lipophilicity (LogP > 5) and lowered pKa of 5-3TFM-3TFMP are the primary drivers for its ability to act as a protonophore across the inner mitochondrial membrane.

References

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PMC / NIH URL

- Hydrolytic Activity of Mitochondrial F1FO-ATP Synthase as a Target for Myocardial Ischemia–Reperfusion Injury: Discovery and In Vitro and In Vivo Evaluation of Novel Inhibitors Source: ACS Publications URL

- Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments Source: ResearchGate URL

Sources

The Biological Activity of Novel Trifluoromethylphenyl Compounds: A Mechanistic and Methodological Guide

Executive Summary In contemporary medicinal chemistry, the incorporation of a trifluoromethyl (–CF3) moiety onto a phenyl ring fundamentally alters the physicochemical landscape of a small molecule. As a Senior Application Scientist, I have observed firsthand that this modification is not merely a structural novelty; it is a causal driver of exceptional biological activity. The –CF3 group increases lipophilicity (LogP), enhances metabolic stability by blocking cytochrome P450 oxidation sites, and modulates the pKa of adjacent functional groups due to its strong electron-withdrawing nature. This whitepaper synthesizes the mechanistic rationale, quantitative data, and self-validating experimental protocols underlying the application of novel trifluoromethylphenyl compounds across antimicrobial, anticancer, and insecticidal domains.

The Rationale for Fluorination: Mechanistic Causality

Before diving into specific applications, we must understand why the trifluoromethylphenyl scaffold is so effective. The extreme hydrophobicity of the –CF3 group facilitates rapid partitioning into lipid bilayers, whether they belong to a bacterial cell wall, a tumor cell membrane, or an insect's exoskeleton. Once embedded, the highly electronegative fluorine atoms create localized dipoles that form strong, specific interactions with target proteins (e.g., efflux pumps or olfactory receptors) while simultaneously resisting enzymatic degradation.

Fig 1: Dual-pathway mechanism of CF3-phenyl derivatives in antimicrobial and anticancer applications.

Antimicrobial and Antibiofilm Efficacy

Recent developments in pyrazole and thiourea derivatives bearing the 3,5-bis(trifluoromethylphenyl) or 4-trifluoromethylphenyl motifs have shown profound efficacy against multidrug-resistant (MDR) pathogens.

Mechanistic Causality: Against Staphylococcus aureus biofilms, the lipophilic nature of the –CF3 group allows the compound to penetrate the dense exopolysaccharide matrix—a feat standard hydrophilic antibiotics fail to achieve. 1[1] reports that 3,5-bis(trifluoromethylphenyl)-derived pyrazoles act as potent growth inhibitors of planktonic Gram-positive bacteria, achieving Minimum Biofilm Eradication Concentration (MBEC) values as low as 1 µg/mL. Similarly, 2[2] highlights that 1-(3-trifluoromethylphenyl)-3-(4-arylthiazol-2-yl)thioureas exhibit significant activity against M. luteus and S. aureus.

Table 1: Quantitative Antimicrobial Activity of Selected CF3-Phenyl Derivatives

| Compound Class | Target Pathogen | MIC (µg/mL) | MBEC (µg/mL) | Key Structural Feature |

| Pyrazole Anilines | MRSA | 0.25 - 2.0 | 1.0 | 3,5-bis(CF3) substitution |

| Thiazol-2-yl Thioureas | S. aureus | 3.9 - 31.2 | N/A | 4-(CF3) substitution |

| N-arylamides | A. baumannii | 4.0 | N/A | N-Benzoic acid tether |

Experimental Protocol 1: High-Throughput Biofilm Eradication Assay (MBEC)

Self-Validating System: To ensure we are measuring true biofilm eradication and not just planktonic suppression, this protocol utilizes a peg-lid system where biofilms are physically separated from the planktonic phase before viability testing.

-

Inoculation: Grow S. aureus (e.g., ATCC 29213) overnight in Tryptic Soy Broth (TSB). Dilute to 106 CFU/mL.

-

Biofilm Formation: Transfer 150 µL of inoculum into a 96-well microtiter plate. Insert a sterile peg-lid (MBEC Assay® device) and incubate at 37°C for 24 hours under sheer stress (150 rpm) to form mature biofilms on the pegs.

-

Compound Challenge: Transfer the peg-lid to a new 96-well challenge plate containing serial dilutions of the trifluoromethylphenyl compound (0.1 to 64 µg/mL) in TSB. Incubate for 24 hours.

-

Validation/Neutralization: Remove the peg-lid, rinse twice in PBS to remove loosely adherent planktonic cells (crucial to prevent false positives), and transfer to a recovery plate containing neutralizer broth.

-

Sonication & Readout: Sonicate the recovery plate for 10 minutes to dislodge surviving biofilm cells. Incubate for 24 hours and read optical density (OD600). The MBEC is the lowest concentration resulting in an OD600 < 0.1 (indicating >99.9% eradication).

Anticancer Activity and ABC Transporter Modulation

Resistance to chemotherapy is often driven by the overexpression of ATP-binding cassette (ABC) transporters, specifically ABCG2, which actively effluxes drugs from tumor cells.

Mechanistic Causality: The trifluoromethylphenyl moiety acts as a highly effective pharmacophore for ABCG2 inhibition. The electron-withdrawing –CF3 group creates a localized dipole that strongly interacts with the transmembrane binding pockets of ABCG2, locking the transporter in an inactive conformation. According to 3[3], 2,4,6-substituted quinazolines bearing 3-trifluoromethylphenyl derivatives possess extraordinary inhibitory potency toward ABCG2, effectively reversing multidrug resistance. Additionally,4[4] demonstrates that squaramide-tethered trifluoromethylphenyl derivatives facilitate chloride anion transport across phospholipid bilayers, triggering apoptosis by deacidifying lysosomes and inhibiting Cathepsin B.

Table 2: Anticancer and ABCG2 Inhibitory Data

| Compound Scaffold | Target Cell Line / Protein | IC50 (nM) | Mechanism of Action |

| 2,4,6-Quinazolines | ABCG2 Transporter | 23.4 - 726 | Efflux Pump Inhibition |

| Squaramido-conjugates | HeLa, A549, MCF-7 | ~50,000 | Lysosomal Deacidification |

| Chromenyl-thiadiazolines | Breast Cancer Cells | < 100,000 | Cytostatic/Apoptotic Induction |

Insecticidal and Spatial Repellent Properties

Beyond human therapeutics, trifluoromethylphenyl amides (TFMPAs) have revolutionized vector control.

Mechanistic Causality: The high volatility and metabolic stability imparted by the –CF3 group make these compounds ideal spatial repellents. Unlike DEET, which requires direct dermal contact, TFMPAs create a vapor barrier that interacts with the olfactory receptors of mosquitoes, causing spatial disorientation and feeding deterrence. Research from the 5[5] and6[6] confirms that compounds like N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide repel Aedes aegypti females at lower concentrations (0.017 µmol/cm²) than DEET (0.026 µmol/cm²).

Experimental Protocol 2: Spatial Repellency and Glass-Surface Contact Assay

Self-Validating System: This assay uses a dual-chamber olfactometer to decouple contact toxicity from true spatial repellency, ensuring the volatile phase is the primary driver of the observed behavior rather than simple surface poisoning.

-

Preparation: Coat the inner surface of a treated glass cylinder (10 cm length) with the TFMPA compound dissolved in acetone (target concentration: 0.01 to 0.1 µmol/cm²). Allow the solvent to evaporate completely in a fume hood for 2 hours.

-

Acclimation: Introduce 20 non-blood-fed, 5-to-7-day-old female Aedes aegypti mosquitoes into a central holding chamber connected to the treated cylinder and a control (acetone-only) cylinder.

-

Assay Execution: Open the butterfly valves connecting the chambers. Provide a thermal/olfactory cue (37°C heated pad with lactic acid) at the far end of both cylinders to simulate a host.

-

Quantification: After 15 minutes, close the valves and count the number of mosquitoes in each chamber. Calculate the Spatial Activity Index (SAI).

-

Validation: Run a parallel contact-toxicity assay where mosquitoes are forced to remain in the treated cylinder for 1 hour. If mortality exceeds 10%, the compound is classified as a contact insecticide rather than a pure spatial repellent.

Fig 2: Iterative screening and validation workflow for novel trifluoromethylphenyl compounds.

Conclusion

The strategic integration of the trifluoromethylphenyl motif is a masterclass in rational drug design. By tuning lipophilicity, electronic distribution, and metabolic resistance, we can drive specific biological outcomes—from eradicating MRSA biofilms to reversing cancer drug resistance and repelling disease vectors. The workflows and mechanistic principles outlined here serve as a foundational blueprint for optimizing the next generation of fluorinated therapeutics.

References

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules (NIH).[Link]

-

Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI.[Link]

-

2,4,6-Substituted Quinazolines with Extraordinary Inhibitory Potency toward ABCG2. ACS Publications.[Link]

-

Synthesis and biological activity of squaramido-tethered bisbenzimidazoles as synthetic anion transporters. RSC Publishing.[Link]

-

Insecticidal and repellent properties of novel trifluoromethylphenyl amides II. USDA ARS.[Link]

-

Resistance-Breaking Insecticidal Activity of New Spatial Insecticides against Aedes aegypti. ACS Publications.[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and biological activity of squaramido-tethered bisbenzimidazoles as synthetic anion transporters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10189C [pubs.rsc.org]

- 5. Publication : USDA ARS [ars.usda.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Trifluoromethylphenyl Derivatives as Enzyme Inhibitors

Foreword: The Trifluoromethylphenyl Moiety—A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern therapeutic design. Among the various fluorinated motifs, the trifluoromethylphenyl (TFMP) group stands out for its profound and often beneficial impact on a molecule's pharmacological profile. Its presence in numerous FDA-approved drugs is a testament to its utility.[1][2][3] This guide provides an in-depth exploration of trifluoromethylphenyl derivatives as enzyme inhibitors, moving beyond a simple recitation of facts to explain the underlying causality behind their efficacy and the experimental choices made during their characterization. We will delve into the unique physicochemical properties conferred by the TFMP group, examine the mechanisms by which these derivatives inhibit enzyme function, provide detailed protocols for their evaluation, and analyze case studies of successful drugs that leverage this powerful chemical entity.

The Physicochemical Power of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is often used to replace a methyl (-CH3) group in drug design, but it is far more than a simple isostere. Its unique electronic and physical properties dramatically alter the parent molecule.[1]

-

Enhanced Lipophilicity: The -CF3 group is significantly more lipophilic than a hydrogen or methyl group. This property can enhance a molecule's ability to cross cellular membranes, a critical step for reaching intracellular targets.[4][5] This improved membrane permeability can lead to better absorption and distribution within the body.[6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and bioavailability.[6]

-

Potent Electron-Withdrawing Nature: The high electronegativity of the three fluorine atoms makes the -CF3 group a powerful electron-withdrawing substituent.[1][4] This can significantly lower the pKa of nearby functional groups, altering their ionization state at physiological pH and potentially strengthening interactions with the enzyme's active site.

-

Binding Interactions: The -CF3 group can participate in a range of non-covalent interactions within an enzyme's active site, including hydrophobic interactions and halogen bonding.[1][5] These interactions can increase the binding affinity and selectivity of the inhibitor for its target enzyme.[4]

Caption: Inhibition of the COX-2 pathway by the TFMP-containing drug Celecoxib.

Competitive Antagonism: Bicalutamide and the Androgen Receptor

Bicalutamide is a non-steroidal antiandrogen used to treat prostate cancer. [7][8]Prostate cancer cell growth is often dependent on androgen hormones like testosterone. [9]

-

Mechanism: Bicalutamide functions as a competitive antagonist of the androgen receptor (AR). [7][9][10]It binds directly to the receptor's ligand-binding domain, preventing the natural androgens from binding and activating it. [9][10]Structural studies have revealed a sophisticated mechanism of antagonism where bicalutamide binding displaces a critical structural element, helix 12, allowing the inhibitor to access an additional binding pocket adjacent to the normal hormone binding site. [11]This distortion prevents the recruitment of coactivator proteins necessary for gene transcription, thereby halting the androgen-driven growth signals. [11]The (R)-enantiomer, which contains a trifluoromethylphenyl group, is primarily responsible for this anti-androgenic activity. [7]

Mechanism-Based Inactivation: Mifepristone and CYP3A4

Mifepristone is primarily known as a progesterone and glucocorticoid receptor antagonist. [12][13][14]However, it also demonstrates a more complex inhibitory mechanism against a key drug-metabolizing enzyme.

-

Mechanism: Mifepristone is a selective mechanism-based inactivator of cytochrome P450 3A4 (CYP3A4). [15]This means the enzyme itself metabolically activates mifepristone into a reactive species. This species then covalently binds to the apoprotein of CYP3A4, irreversibly inactivating it. [15]The inactivation is time- and concentration-dependent and requires the presence of NADPH, confirming its reliance on the enzyme's catalytic cycle. [15]This type of inhibition is distinct from simple competitive binding and can lead to more prolonged and potent drug-drug interactions.

| Drug Name | Target Enzyme/Receptor | Mechanism of Inhibition | Therapeutic Application | IC50 / Ki |

| Celecoxib | Cyclooxygenase-2 (COX-2) | Selective, Reversible Competitive Inhibition | Arthritis, Acute Pain [16][17] | ~10-20 times more selective for COX-2 over COX-1 [16] |

| Bicalutamide | Androgen Receptor (AR) | Selective, Competitive Antagonism | Prostate Cancer [7][8] | IC50 = 159–243 nM [10] |

| Mifepristone | Cytochrome P450 3A4 (CYP3A4) | Mechanism-Based Inactivation | (Drug-drug interactions) | K_I = 4.7 µM, k_inact = 0.089 min⁻¹ [15] |

| TRIM | Neuronal Nitric Oxide Synthase (nNOS) | Competitive Inhibition (vs. L-arginine) | (Research Tool) | K_i = 47.3 µM [18] |

Experimental Workflows for Inhibitor Characterization

A rigorous, multi-step process is required to identify and characterize novel TFMP-based enzyme inhibitors. The self-validating nature of this workflow ensures that each step builds upon reliable data from the preceding one.

Synthesis of TFMP Derivatives

The synthesis of a library of TFMP derivatives is the initial step. A common and efficient method is reductive amination, which allows for the combination of a core TFMP-containing aldehyde with various anilines to explore structure-activity relationships (SAR). [19] Step-by-Step Protocol: Reductive Amination

-

Aldehyde Synthesis: Synthesize a pyrazole-derived aldehyde containing the desired TFMP moiety. This can be achieved via a Vilsmeier-Haack reaction on a hydrazone intermediate formed from an acetylbenzoic acid and a (trifluoromethyl)phenyl hydrazine. [19]2. Reaction Setup: In a reaction vessel, dissolve the TFMP-aldehyde (1 equivalent) in a suitable solvent such as methanol.

-

Amine Addition: Add the desired substituted aniline (1.1 equivalents) to the solution.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), in portions to the mixture. Causality Note: The reducing agent selectively reduces the C=N bond of the imine to a C-N single bond without affecting the aromatic rings.

-

Quenching & Extraction: After the reaction is complete (as monitored by TLC), quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography to yield the final TFMP-amine derivative.

-

Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Enzyme Kinetic Assays: Determining Potency and Mechanism

Enzyme kinetic assays are fundamental for quantifying an inhibitor's effectiveness. [20][21]A continuous spectrophotometric assay is often preferred for its accuracy in measuring initial reaction rates. [22][23] Step-by-Step Protocol: IC50 Determination

-

Reagent Preparation: Prepare concentrated stock solutions of the purified enzyme, the substrate, the TFMP inhibitor (in DMSO), and a reaction buffer at the optimal pH for the enzyme. Trustworthiness Note: Maintaining a consistent, low percentage of DMSO (e.g., <1%) across all wells is critical to prevent solvent effects from confounding the results.

-

Assay Plate Setup: In a 96-well microplate, set up the following:

-

Blank Wells: Buffer only (to zero the spectrophotometer).

-

Control Wells (100% Activity): Enzyme, substrate, buffer, and DMSO (no inhibitor).

-

Test Wells: Enzyme, substrate, buffer, and serially diluted concentrations of the TFMP inhibitor.

-

-

Pre-incubation: Add the enzyme, buffer, and inhibitor (or DMSO for control) to the wells. Allow a pre-incubation period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) for the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate to all wells simultaneously using a multi-channel pipette.

-

Kinetic Measurement: Immediately place the plate in a temperature-controlled spectrophotometer. Measure the change in absorbance over time at a wavelength specific to the product formation. The instrument software will calculate the initial reaction rate (V₀) for each well.

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the control (0% inhibition) and a fully inhibited sample (100% inhibition).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Determining the Mechanism of Action (MOA):

To determine if an inhibitor is competitive, noncompetitive, or uncompetitive, the kinetic assay is repeated by varying the concentration of the substrate at several fixed concentrations of the inhibitor. [24]By plotting the data in a double-reciprocal (Lineweaver-Burk) plot, the MOA can be elucidated based on the changes in Vmax and Km.

Caption: A self-validating workflow for TFMP-based enzyme inhibitor discovery.

Future Perspectives

The strategic use of the trifluoromethylphenyl group in enzyme inhibitor design continues to evolve. Current research focuses on creating derivatives with enhanced selectivity to minimize off-target effects, as seen in the development of kinase inhibitors that target specific mutations. [25]Furthermore, the synthesis of novel TFMP-containing pyrazole derivatives is yielding compounds with potent activity against drug-resistant bacteria, opening new avenues for antibiotic development. [19][26][27]As our understanding of enzyme structure and computational modeling deepens, the rational design of next-generation TFMP inhibitors holds immense promise for treating a wide array of human diseases.

References

-

Bicalutamide. (n.d.). Cancer Care Ontario. Retrieved from [Link]

-

Mandal, A. (2023, June 18). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Retrieved from [Link]

-

Celecoxib. (n.d.). Arthritis Society Canada. Retrieved from [Link]

-

Bicalutamide. (n.d.). In Wikipedia. Retrieved from [Link]

-

CELEBREX celecoxib capsules Cardiovascular Risk. (n.d.). accessdata.fda.gov. Retrieved from [Link]

-

Celecoxib. (n.d.). In Wikipedia. Retrieved from [Link]

-

Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall. Retrieved from [Link]

-

What is the mechanism of Bicalutamide? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Patel, A., et al. (n.d.). Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer. PMC. Retrieved from [Link]

-

Bicalutamide (oral route). (2026, March 1). Mayo Clinic. Retrieved from [Link]

-

Southan, G. J., et al. (1996). Mechanism of the inhibition of neuronal nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM). PubMed. Retrieved from [Link]

-

Amaro, M., et al. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]

-

Akter, J., et al. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC. Retrieved from [Link]

-

Sham, H. L., et al. (1988). Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. PubMed. Retrieved from [Link]

-

Jat, R. K., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]

-

Trifluoromethyl group – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Jat, R. K., et al. (2022, October 6). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Retrieved from [Link]

-

He, K., et al. (1998). Mechanism-based inactivation of cytochrome P-450-3A4 by mifepristone (RU486). PubMed. Retrieved from [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved from [Link]

-

What is the mechanism of Mifepristone? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Mifepristone: A Comprehensive Review of Its Pharmacology, Clinical Use, and Safety. (2026, February 16). Pharmacology.com. Retrieved from [Link]

-

Akter, J., et al. (n.d.). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC. Retrieved from [Link]

-

Clark, S. (2024). Mifepristone. StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Synthetic route for the synthesis of trifluoromethyl containing piperidines. (n.d.). ResearchGate. Retrieved from [Link]

-

Mifepristone. (n.d.). In Wikipedia. Retrieved from [Link]

-

Akter, J., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. Retrieved from [Link]

-

Tok, F., et al. (2026, February 26). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. ResearchGate. Retrieved from [Link]

-

Tysoe, C., & Withers, S. G. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current Topics in Medicinal Chemistry. Retrieved from [Link]

-

Transition State Analog Enzyme Inhibitors: Structure-Activity Relation. (n.d.). MDPI. Retrieved from [Link]

-

Wang, Z., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. PubMed. Retrieved from [Link]

-

Akter, J., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. Retrieved from [Link]

-

Basell, J. (2021, May 10). Steady-state enzyme kinetics. The Biochemist - Portland Press. Retrieved from [Link]

-

What Are Enzyme Kinetic Assays? (2024, July 19). Tip Biosystems. Retrieved from [Link]

-

Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (2020, October 12). ACS Catalysis - ACS Publications. Retrieved from [Link]

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC. Retrieved from [Link]

-

The Power of Trifluoromethyl Groups in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Odell, L. R., et al. (2012). Structure-activity relationships and enzyme inhibition of pantothenamide-type pantothenate kinase inhibitors. PubMed. Retrieved from [Link]

-

Investigation of pharmacokinetics of N-(4-trifluoromethylphenyl)-4-methyl-2.2-dioxo-1H-2λ6.1-benzothiazine-3-carboxamide various crystalline modifications in vivo. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved from [Link]

-

Gobec, S., et al. (2018, March 1). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers. Retrieved from [Link]

Sources

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. nbinno.com [nbinno.com]

- 7. cancercareontario.ca [cancercareontario.ca]

- 8. mayoclinic.org [mayoclinic.org]

- 9. What is the mechanism of Bicalutamide? [synapse.patsnap.com]

- 10. Bicalutamide - Wikipedia [en.wikipedia.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Mifepristone? [synapse.patsnap.com]

- 13. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Mifepristone - Wikipedia [en.wikipedia.org]

- 15. Mechanism-based inactivation of cytochrome P-450-3A4 by mifepristone (RU486) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Celecoxib - Wikipedia [en.wikipedia.org]

- 17. arthritis.ca [arthritis.ca]

- 18. Mechanism of the inhibition of neuronal nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. bellbrooklabs.com [bellbrooklabs.com]

- 21. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]

- 22. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 23. portlandpress.com [portlandpress.com]

- 24. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Lipophilicity of Fluorinated Phenolic Compounds: A Mechanistic and Methodological Guide

Executive Summary

Lipophilicity is a fundamental physicochemical parameter in drug discovery, directly governing absorption, distribution, metabolism, excretion, and toxicity (ADMET). The partition coefficient (LogP) and distribution coefficient (LogD) dictate how a molecule navigates biological membranes. The strategic incorporation of fluorine into phenolic scaffolds is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability and modulated lipophilicity[1]. However, the exact impact of fluorination on lipophilicity is highly dependent on the substitution pattern, leading to counterintuitive physicochemical behaviors that require rigorous experimental validation.

Mechanistic Insights: The Fluorine Anomaly

Fluorine is the most electronegative element, yet it possesses a large hydrophobic surface area. When substituted onto a phenol ring, fluorine exerts a strong inductive electron-withdrawing effect (-I), which stabilizes the phenoxide anion and consequently lowers the pKa of the hydroxyl group[2]. For instance, the pKa drops from 9.99 in unsubstituted phenol to approximately 5.5 in pentafluorophenol[3].

However, the position of the fluorine atom relative to the hydroxyl group dictates the overall lipophilicity. In ortho-fluorophenols, a unique phenomenon occurs:[4]. The fluorine atom acts as a weak hydrogen-bond acceptor, interacting with the adjacent hydroxyl proton. This IMHB "masks" the hydrogen-bond donating capacity of the phenol from the surrounding aqueous environment. Consequently, the desolvation penalty required for the molecule to partition into a lipophilic phase (like octanol or a lipid bilayer) is significantly reduced, leading to a higher LogP than would be predicted by purely additive hydrophobic models[1]. Conversely, meta- and para-fluorophenols cannot form this IMHB, leaving the hydroxyl group fully exposed to water, which alters their partitioning behavior.

Fig 1. Mechanistic pathways of fluorine substitution impacting phenol lipophilicity and pKa.

Quantitative Data: Comparative Lipophilicity

The interplay between pKa reduction and IMHB is best illustrated through quantitative physicochemical profiling. Table 1 summarizes the experimentally determined pKa and LogP values for a series of fluorinated phenols, demonstrating the non-linear effects of substitution patterns.

| Compound | Substitution | pKa | LogP | Mechanistic Causality |

| Phenol | None | 9.99 | 1.46 | Baseline H-bond donor capacity. |

| 2-Fluorophenol | Ortho | 8.73 | 1.71 | IMHB masks OH donor; increased LogP[2]. |

| 3-Fluorophenol | Meta | 9.30 | 1.93 | Purely inductive/hydrophobic effects[5]. |

| 4-Fluorophenol | Para | 9.89 | 1.53 | Minimal pKa shift; exposed OH group[6]. |

| Pentafluorophenol | Perfluoro | 5.50 | 2.79 | Highly acidic; highly lipophilic[7]. |

Experimental Methodologies: Validating Lipophilicity

To accurately capture the lipophilicity of fluorinated phenols, robust experimental protocols are required. The "Shake-Flask" method remains the gold standard for LogP/LogD determination, while Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a high-throughput alternative.

Fig 2. Step-by-step shake-flask experimental workflow for LogP/LogD determination.

Protocol 1: The Shake-Flask Method (Gold Standard)

This protocol is designed as a self-validating system. By measuring the concentration in both phases and verifying the mass balance, researchers can ensure that no compound is lost to glass adsorption or degradation at the solvent interface.

-

Step 1: Phase Pre-saturation. Vigorously stir equal volumes of 1-octanol and aqueous buffer (e.g., pH 7.4 for LogD, or 0.1 M HCl for LogP of acidic phenols) for 24 hours. Separate the phases to yield octanol-saturated water and water-saturated octanol. Causality: This prevents thermodynamic volume shifts during the actual experiment, which would otherwise skew concentration calculations.

-

Step 2: Compound Preparation. Dissolve the fluorinated phenol in the water-saturated octanol to a known initial concentration ( Cinitial ).

-

Step 3: Equilibration. In a borosilicate glass vial, combine the spiked octanol with the octanol-saturated aqueous buffer. The phase ratio (e.g., 1:1, 1:10) should be chosen based on the estimated LogP. Shake the vial mechanically at 25°C for 24 hours to ensure thermodynamic equilibrium.

-

Step 4: Phase Separation. Centrifuge the mixture at 3000 rpm for 20 minutes. Causality: Shaking inevitably creates microemulsions of octanol in water. If not broken by centrifugation, these micro-droplets will artificially inflate the measured aqueous concentration, leading to a falsely lowered LogP.

-

Step 5: Quantification. Carefully sample both the octanol and aqueous phases using a syringe, ensuring the interface is not disturbed. Quantify the concentration of the fluorinated phenol using UV-Vis spectrophotometry or RP-HPLC ( Coct and Caq ).

-

Step 6: Mass Balance and Calculation. Verify the self-validating equation: (Coct×Voct)+(Caq×Vaq)≈Cinitial×Voct . A recovery of >95% validates the assay. Calculate LogP as log10(Coct/Caq) .

Protocol 2: RP-HPLC Method for High-Throughput Profiling

While the shake-flask method is highly accurate, it is low-throughput. RP-HPLC provides a rapid surrogate measurement by correlating retention time with lipophilicity.

-

Step 1: Column Selection. Utilize a standard C18 reversed-phase column. The hydrophobic stationary phase mimics the lipophilic environment of biological membranes.

-

Step 2: Mobile Phase Preparation. Prepare a binary gradient of water and an organic modifier (methanol or acetonitrile). Causality: The aqueous phase must be heavily buffered (e.g., 0.1% formic acid, pH ~2.5) to fully protonate the fluorinated phenols, suppressing ionization to measure true LogP rather than LogD.

-

Step 3: Calibration. Inject a set of 5-7 reference compounds with known, shake-flask-derived LogP values (e.g., toluene, bromobenzene, unsubstituted phenol) to create a calibration curve relating retention time (capacity factor, k′ ) to LogP.

-

Step 4: Analysis. Inject the fluorinated phenol and record its retention time ( tr ). Calculate the capacity factor k′=(tr−t0)/t0 , where t0 is the dead time (measured using an unretained marker like uracil).

-

Step 5: Extrapolation. Use the linear regression from the calibration curve to extrapolate the LogP of the target fluorinated phenol.

Implications for Drug Development

Understanding the lipophilicity of fluorinated phenols is critical for bioisosteric replacement strategies. Replacing a standard phenol with an ortho-fluorophenol can enhance membrane permeability and metabolic stability without drastically increasing the molecular weight[1]. However, the accompanying drop in pKa must be carefully managed, as increased ionization at physiological pH (LogD 7.4) can counteract the intrinsic lipophilicity (LogP) gains[8]. By leveraging rigorous experimental protocols, drug development professionals can accurately map these structure-property relationships to optimize lead compounds.

References

-

Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids National Library of Medicine (NIH) URL:[Link]

-

Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Structure-property relationships of fluorinated carboxylic acid bioisosteres National Library of Medicine (NIH) URL:[Link]

-

Addressing the Opioids Lipophilicity Challenge via a Straightforward and Simultaneous 1H NMR-Based logP/D Determination Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Distribution of Ionized and Neutral Halogenated Phenols in an Octanol-water Membrane Model System PDXScholar (Portland State University) URL:[Link]

-

Intramolecular Hydrogen Bonding-Induced Navigation of Solid Forms through Solution Crystallization Crystal Growth & Design (ACS Publications) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Pentafluorophenyl esters â Grokipedia [grokipedia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reliable Quality Chinese Factory Supply 4-Fluorophenol 371-41-5 Cheap Price [zhenyubiotech.com]

- 7. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Engineering Efficacy: Potential Therapeutic Targets and Pharmacology of Trifluoromethyl-Substituted Phenols

Trifluoromethyl-substituted phenols (TFMPs) represent a highly privileged pharmacophore in modern drug discovery. The strategic installation of a trifluoromethyl (-CF3) group onto a phenolic core fundamentally alters the molecule's stereoelectronics, lipophilicity, and metabolic stability. Moving from a standard phenol to a TFMP is not merely a structural tweak; it is a profound physicochemical reprogramming. The -CF3 moiety exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the pKa of the phenolic hydroxyl group while simultaneously increasing the partition coefficient (logP). This dual action enhances both hydrogen-bond donor capacity and membrane permeability, unlocking a diverse array of intracellular and transmembrane therapeutic targets.

Section 1: Physicochemical Profiling and Molecular Causality

The position of the -CF3 group (ortho, meta, or para) dictates the structure-activity relationship (SAR) and the resulting target affinity. By pulling electron density away from the oxygen atom, the -CF3 group stabilizes the phenoxide anion. This is critical for targets that require an ionizable proton or a stable anionic state at physiological pH (7.4) 1. Furthermore, Density Functional Theory (DFT) calculations reveal that TFMPs possess unique Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which dictate their reactivity and target residence times 2.

Table 1: Physicochemical Impact of Trifluoromethyl Substitution on Phenol

| Compound | Position of -CF3 | Approx. pKa | Lipophilicity (logP) | Primary Effect on Target Binding |

| Phenol (Reference) | None | 9.95 | 1.46 | Baseline H-bond donor capacity |